molecular formula C7H13NO2 B12311323 Rac-(3ar,6ar)-hexahydrofuro[2,3-c]furan-2-ylmethanamine

Rac-(3ar,6ar)-hexahydrofuro[2,3-c]furan-2-ylmethanamine

Cat. No.: B12311323
M. Wt: 143.18 g/mol
InChI Key: IPEZFQDTFDPJPK-UHFFFAOYSA-N
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Description

Rac-(3ar,6ar)-hexahydrofuro[2,3-c]furan-2-ylmethanamine is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure consists of a hexahydrofurofuran ring system, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(3ar,6ar)-hexahydrofuro[2,3-c]furan-2-ylmethanamine typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of a suitable diol precursor under acidic conditions to form the hexahydrofurofuran ring system

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

Rac-(3ar,6ar)-hexahydrofuro[2,3-c]furan-2-ylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the amine group or reduce any oxidized derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the furan ring or the methanamine group.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Rac-(3ar,6ar)-hexahydrofuro[2,3-c]furan-2-ylmethanamine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which Rac-(3ar,6ar)-hexahydrofuro[2,3-c]furan-2-ylmethanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing molecular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • (3S,3aS,6R,6aR)-6-hydroxyhexahydrofuro[3,2-b]furan-3-yl nitrate
  • 2,5-furan-dicarboxylic acid
  • 2,5-dimethylfuran

Uniqueness

Rac-(3ar,6ar)-hexahydrofuro[2,3-c]furan-2-ylmethanamine is unique due to its specific bicyclic structure, which imparts distinct chemical properties and reactivity. This makes it particularly valuable for applications requiring precise molecular interactions and stability.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-ylmethanamine

InChI

InChI=1S/C7H13NO2/c8-2-6-1-5-3-9-4-7(5)10-6/h5-7H,1-4,8H2

InChI Key

IPEZFQDTFDPJPK-UHFFFAOYSA-N

Canonical SMILES

C1C2COCC2OC1CN

Origin of Product

United States

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